Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15747344
InChI: InChI=1S/C11H9F3O4/c1-17-10(16)6-8(15)7-4-2-3-5-9(7)18-11(12,13)14/h2-5H,6H2,1H3
SMILES:
Molecular Formula: C11H9F3O4
Molecular Weight: 262.18 g/mol

Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate

CAS No.:

Cat. No.: VC15747344

Molecular Formula: C11H9F3O4

Molecular Weight: 262.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate -

Specification

Molecular Formula C11H9F3O4
Molecular Weight 262.18 g/mol
IUPAC Name methyl 3-oxo-3-[2-(trifluoromethoxy)phenyl]propanoate
Standard InChI InChI=1S/C11H9F3O4/c1-17-10(16)6-8(15)7-4-2-3-5-9(7)18-11(12,13)14/h2-5H,6H2,1H3
Standard InChI Key WGYMXJCHGUVRRX-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC(=O)C1=CC=CC=C1OC(F)(F)F

Introduction

Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate is an organic compound characterized by its unique structural features, including a trifluoromethoxy group attached to a phenyl ring. This compound is of interest in various scientific fields due to its potential applications in organic synthesis and pharmaceutical research. The molecular formula of Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate is C11H9F3O4, with a molecular weight of approximately 262.18 g/mol.

Synthesis and Preparation

The synthesis of Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate involves the introduction of the trifluoromethoxy group into a phenyl ring, followed by esterification reactions. Trifluoromethylation reagents are commonly used to facilitate the substitution of hydrogen atoms on the aromatic ring with trifluoromethoxy groups. This process requires specific conditions, such as temperature control and pH adjustments, to optimize yields and selectivity.

Chemical Reactions and Applications

Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate participates in various chemical reactions due to its functional groups. The trifluoromethoxy group enhances the compound's reactivity in nucleophilic substitution reactions, making it valuable for applications in drug design and organic synthesis. The compound's potential as a biochemical probe is under investigation, with possible interactions with enzymes and receptors that could modulate their activity.

Comparison with Analogues

Compound NameStructural FeaturesUnique Aspects
Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionateTrifluoromethoxy group at the para positionDifferent reactivity due to positional variation
Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionateTrifluoromethoxy group at the ortho positionVariation in steric effects and reactivity
Ethyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoateEthyl ester instead of methyl esterVariation in solubility and reactivity

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